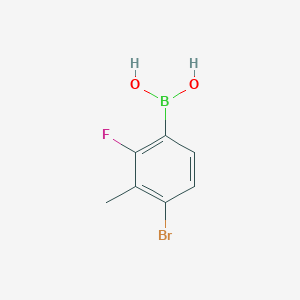

(4-Bromo-2-fluoro-3-methylphenyl)boronic acid

Description

The exact mass of the compound (4-Bromo-2-fluoro-3-methylphenyl)boronic acid is 231.97065 g/mol and the complexity rating of the compound is 158. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (4-Bromo-2-fluoro-3-methylphenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Bromo-2-fluoro-3-methylphenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-bromo-2-fluoro-3-methylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BBrFO2/c1-4-6(9)3-2-5(7(4)10)8(11)12/h2-3,11-12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUWSUZOESVVGOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)Br)C)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BBrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.84 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(4-Bromo-2-fluoro-3-methylphenyl)boronic acid CAS 2377605-73-5

An In-Depth Technical Guide to: (4-Bromo-2-fluoro-3-methylphenyl)boronic acid CAS: 2377605-73-5

Executive Summary

(4-Bromo-2-fluoro-3-methylphenyl)boronic acid (CAS 2377605-73-5) is a specialized, high-value organoboron intermediate designed for precision medicinal chemistry. Unlike simple phenylboronic acids, this molecule acts as a bifunctional linchpin , enabling the modular construction of tetrasubstituted benzene scaffolds.

Its strategic value lies in its substitution pattern:

-

2-Fluoro: Modulates metabolic stability (blocking P450 oxidation at the ortho-position) and influences the atropisomeric conformation of biaryl products.

-

3-Methyl: Provides steric bulk to lock conformations and fill hydrophobic pockets in kinase/receptor targets.

-

4-Bromo: Offers an orthogonal handle for secondary functionalization (e.g., Buchwald-Hartwig amination or a second Suzuki coupling) after the boronic acid has been utilized.

This guide details the synthesis, stability challenges (specifically protodeboronation), and strategic application of this compound in drug discovery workflows.[1]

Chemical Profile & Properties[1][2][3][4][5][6][7]

| Property | Detail |

| IUPAC Name | (4-Bromo-2-fluoro-3-methylphenyl)boronic acid |

| CAS Number | 2377605-73-5 |

| Molecular Formula | C₇H₇BBrFO₂ |

| Molecular Weight | 232.84 g/mol |

| Appearance | White to off-white crystalline solid (Typical) |

| Solubility | Soluble in MeOH, DMSO, THF; sparingly soluble in water |

| Acidity (pKa) | ~7.5–8.0 (Estimated; lowered by ortho-F induction) |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen). Hygroscopic. |

Synthesis Methodology

The most robust route to CAS 2377605-73-5 exploits the directing effect of the fluorine substituent to achieve regioselective lithium-halogen exchange.

Core Protocol: Regioselective Lithiation

Precursor: 1,4-Dibromo-2-fluoro-3-methylbenzene (CAS 1000576-44-2).[2]

Rationale: The bromine at the C1 position (ortho to Fluorine) is significantly more reactive toward n-butyllithium than the C4 bromine (ortho to Methyl). The high electronegativity of fluorine inductively acidifies the C1-Br bond and coordinates the lithium cation, directing the exchange exclusively to the C1 position.

Step-by-Step Workflow:

-

Setup: Flame-dry a 3-neck round-bottom flask; flush with Argon.

-

Dissolution: Dissolve 1,4-Dibromo-2-fluoro-3-methylbenzene (1.0 eq) in anhydrous THF (0.2 M). Cool to -78°C .

-

Exchange: Add n-BuLi (1.05 eq, 2.5 M in hexanes) dropwise over 30 minutes. Maintain internal temp < -70°C.

-

Checkpoint: The solution typically turns yellow/orange. Stir for 45 mins at -78°C to ensure complete formation of the aryllithium species.

-

-

Borylation: Add Triisopropyl borate (B(OiPr)₃, 1.2 eq) rapidly. The electrophile must be in excess to prevent double-addition.

-

Warm-up: Allow the mixture to warm to room temperature (RT) over 2 hours.

-

Hydrolysis: Quench with 1M HCl (aq) until pH ~1–2. Stir vigorously for 1 hour to hydrolyze the boronate ester to the free acid.

-

Purification: Extract with EtOAc. Wash with brine. Recrystallize from Acetone/Hexanes or Acetonitrile/Water.

Synthesis Pathway Diagram

Figure 1: Regioselective synthesis via Lithium-Halogen exchange, leveraging the ortho-fluorine directing effect.

Critical Handling: The Protodeboronation Risk

The "Ortho-Fluoro" Problem: Researchers must be acutely aware that 2-fluorophenylboronic acids are highly susceptible to protodeboronation (cleavage of the C–B bond to form C–H) under basic conditions.

-

Mechanism: The electron-withdrawing fluorine stabilizes the anionic transition state during base-catalyzed hydrolysis.

-

Consequence: In a standard Suzuki coupling (e.g., Pd(PPh₃)₄, Na₂CO₃, reflux), the boronic acid may decompose to 1-bromo-3-fluoro-2-methylbenzene before coupling occurs.

Mitigation Strategies:

-

Base Selection: Avoid strong hydroxide/alkoxide bases. Use K₃PO₄ (anhydrous) or CsF .

-

Anhydrous Conditions: Water accelerates protodeboronation. Use dioxane/toluene systems rather than aqueous mixtures.

-

Surrogates: If the free acid proves too unstable, convert it immediately to the MIDA boronate or Potassium Trifluoroborate salt. These derivatives release the active species slowly, maintaining a low concentration of the labile free acid.[3]

Applications: Iterative Cross-Coupling

This molecule is a "Linchpin" because it allows for the sequential assembly of complex biaryls.

Chemoselectivity Hierarchy:

-

C1-B(OH)₂: Most reactive under Suzuki conditions (Pd(0)/Base).

-

C4-Br: Less reactive towards Pd oxidative addition than the Boronic acid transmetalation step if the partner is an Aryl Iodide or activated Bromide.

Recommended Workflow:

-

Step 1 (Suzuki): Couple CAS 2377605-73-5 with an Aryl Iodide (Ar-I). The Ar-I reacts faster with Pd(0) than the Ar-Br on the scaffold.

-

Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

-

Result: A biaryl with the Br and F/Me groups intact.

-

-

Step 2 (Functionalization): Use the remaining C4-Br handle for a second coupling (Suzuki, Buchwald-Hartwig, or Sonogashira).

-

Catalyst: Pd₂MW (Buchwald G3/G4 precatalysts) for sterically demanding aminations.

-

Iterative Coupling Workflow Diagram

Figure 2: Sequential functionalization strategy utilizing the orthogonal reactivity of the Boronic Acid and Bromide moieties.

References

-

Sigma-Aldrich. (4-Bromo-2-fluoro-3-methylphenyl)boronic acid Product Page. Available at: (Accessed via CAS search 2377605-73-5).

-

BenchChem. Technical Data for CAS 2377605-73-5 and Analogs. Available at: .

-

Cox, P. A., et al. (2017). "Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited." Journal of the American Chemical Society.[1] (Mechanistic insight into ortho-fluoro instability). Available at:

- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews. (General guidelines for boronic acid stability).

-

Organic Chemistry Portal. Suzuki Coupling: Mechanism and Conditions. Available at: .

Sources

4-Bromo-2-fluoro-3-methylbenzeneboronic acid synonyms and nomenclature

An in-depth technical guide on the nomenclature, structural identification, and application of 4-Bromo-2-fluoro-3-methylbenzeneboronic acid .

Domain: Medicinal Chemistry / Organic Synthesis Document Type: Technical Reference & Protocol Guide

Executive Summary

4-Bromo-2-fluoro-3-methylbenzeneboronic acid (CAS: 2377605-73-5 ) is a highly specialized organoboron building block used in the synthesis of complex pharmaceutical intermediates. Characterized by a tetrasubstituted benzene ring, this compound serves as a critical nucleophile in Suzuki-Miyaura cross-coupling reactions. Its unique substitution pattern—featuring a fluorine atom ortho to the boronic acid and a methyl group sandwiched between the fluorine and bromine—imparts specific electronic and steric properties that influence both its reactivity and the conformational landscape of downstream biaryl products.

This guide provides a definitive breakdown of its nomenclature, structural identifiers, and validated protocols for identity verification, designed for researchers requiring high-fidelity data for regulatory and experimental documentation.

Nomenclature and Synonyms

Precise nomenclature is vital to avoid regiochemical errors, particularly given the existence of multiple isomers (e.g., 4-bromo-3-fluoro-2-methyl...). The following table consolidates the accepted identifiers.

Systematic Nomenclature Breakdown

The IUPAC name is derived based on the priority of functional groups: Boronic acid > Bromide/Fluoride/Methyl .

-

Parent Structure: Benzeneboronic acid (or Phenylboronic acid).[1]

-

Principal Group: Boronic acid (-B(OH)₂), assigned position 1 .

-

Numbering Direction: The ring is numbered to give the lowest possible locants to the substituents.

-

Alphabetical Ordering: Substituents are listed alphabetically (Bromo, Fluoro, Methyl) in the name, regardless of their position number.

Resulting IUPAC Name: (4-Bromo-2-fluoro-3-methylphenyl)boronic acid

Synonym & Identifier Table[8]

| Category | Identifier / Name | Context |

| Primary Name | 4-Bromo-2-fluoro-3-methylbenzeneboronic acid | Chemical Abstracts / Vendor Standard |

| IUPAC Name | (4-Bromo-2-fluoro-3-methylphenyl)boronic acid | Formal Publications |

| Inverted Name | Boronic acid, B-(4-bromo-2-fluoro-3-methylphenyl)- | Indexing / Database Search |

| CAS Registry | 2377605-73-5 | Unique Chemical Identifier |

| MDL Number | MFCD27935898 | Symyx / Biovia Databases |

| Formula | C₇H₇BBrFO₂ | Elemental Composition |

| SMILES | Cc1c(F)c(B(O)O)ccc1Br | Cheminformatics |

Structural Analysis & Visualization

The structural integrity of this compound is defined by the crowded 1,2,3,4-substitution pattern. The 3-methyl group exerts steric pressure on both the 2-fluoro and 4-bromo groups, potentially twisting the boronic acid moiety out of planarity with the benzene ring.

Nomenclature Logic Diagram

The following diagram illustrates the prioritization logic used to derive the systematic name and the spatial relationship of the substituents.

Figure 1: Hierarchical logic for the systematic naming of 4-Bromo-2-fluoro-3-methylbenzeneboronic acid.

Experimental Protocols: Identity Verification

Ensuring the identity of regioisomers is critical. The following protocols outline the expected analytical signatures for 4-Bromo-2-fluoro-3-methylbenzeneboronic acid .

Nuclear Magnetic Resonance (NMR) Analysis

Due to the specific substitution pattern, the ¹H-NMR spectrum is distinct from other isomers.

Theoretical ¹H-NMR Profile (DMSO-d₆):

-

Aromatic Region: The ring has only two protons remaining (H5 and H6).

-

H6 (Ortho to Boron): Expected as a doublet of doublets (dd) or triplet-like structure due to coupling with H5 (ortho-coupling, ~8 Hz) and F2 (meta-coupling, ~5-6 Hz).

-

H5 (Ortho to Bromine): Expected as a doublet (d) or dd, coupling primarily with H6 (~8 Hz).

-

-

Aliphatic Region:

-

Methyl Group (C3-Me): Appears as a doublet (d) around 2.2–2.4 ppm. Crucial Diagnostic: The methyl signal will be split by the adjacent Fluorine-19 atom (⁴J_HF coupling, typically 1–3 Hz). This "doublet methyl" is a hallmark of the 2-fluoro-3-methyl motif.

-

-

Boronic Acid:

-

-B(OH)₂: Broad singlet around 8.0–8.5 ppm (solvent dependent, often disappears with D₂O shake).

-

Protocol 1: ¹H-NMR Identity Check

-

Sample Prep: Dissolve 10 mg of sample in 0.6 mL DMSO-d₆. (Avoid CDCl₃ if possible, as boronic acids can form anhydrides/boroxines, complicating the spectrum; DMSO inhibits this).

-

Acquisition: Run standard proton sequence (16 scans).

-

Validation Criteria:

-

Confirm integration ratio: 2 (Aromatic) : 3 (Methyl).

-

Pass/Fail: If the methyl group appears as a perfect singlet, the structure is likely incorrect (suggesting the F is not adjacent, or the Me is para to F). It must show coupling to F.

-

Mass Spectrometry (LC-MS)

Boronic acids are notoriously difficult to ionize intact in ESI+. They often dehydrate or esterify with methanol (if used as solvent).

Protocol 2: LC-MS Verification

-

Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

-

Detection: ESI Negative Mode (ESI-) is often more sensitive for boronic acids.

-

Target Mass:

-

Isotope Pattern: The presence of Bromine (⁷⁹Br/⁸¹Br) must yield a 1:1 doublet peak pattern separated by 2 mass units.

Applications in Drug Development

This compound is primarily utilized as the nucleophilic partner in Suzuki-Miyaura Cross-Coupling .

Reactivity Profile

-

Electronic Effect: The C2-Fluorine is electron-withdrawing, which pulls density from the Boron center. This generally increases the Lewis acidity of the Boron, potentially accelerating the transmetallation step, but also making the C-B bond susceptible to hydrolytic cleavage (protodeboronation) under harsh basic conditions.

-

Steric Effect: The C3-Methyl group adds bulk. While it does not directly block the Boron, it restricts the rotation of the resulting biaryl bond, often used to lock conformations in drug candidates (atropisomerism).

Reaction Workflow Visualization

The following diagram maps the standard workflow for utilizing this building block in a Pd-catalyzed cycle.

Figure 2: Standard Suzuki-Miyaura coupling workflow utilizing the boronic acid.

References

-

National Center for Biotechnology Information (PubChem). Compound Summary for CID 10130599 (Related Isomer Reference). Retrieved from [Link][6]

-

IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry, 2014. Retrieved from [Link]

-

Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Retrieved from [Link]

Sources

- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 2. 4-Bromo-2-fluorophenol(2105-94-4) 1H NMR [m.chemicalbook.com]

- 3. Combi-Blocks [combi-blocks.com]

- 4. Combi-Blocks [combi-blocks.com]

- 5. 4-Bromo-2-fluorobiphenyl(41604-19-7) 1H NMR spectrum [chemicalbook.com]

- 6. (4-Bromo-3-methylphenyl)boronic acid | C7H8BBrO2 | CID 10130599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Bromo-2-fluoro-3-formylphenylboronic acid | 1451393-06-8 [chemicalbook.com]

- 8. 2377605-73-5 | 4-溴-2-氟-3-甲基苯基硼酸 | Boroncore [boroncore.com]

- 9. 3-Bromo-2-fluoro-4-methylphenylboronic acid | CymitQuimica [cymitquimica.com]

A Technical Guide to the Safe Handling of Fluorinated Bromophenylboronic Acids in Research and Development

Introduction: The Double-Edged Sword of Fluorinated Phenylboronic Acids

Fluorinated bromophenylboronic acids are indispensable reagents in modern organic synthesis and drug discovery. Their unique electronic properties, conferred by the electron-withdrawing fluorine atom and the synthetically versatile bromine handle, make them highly valuable building blocks, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] This reaction is a cornerstone of carbon-carbon bond formation, enabling the construction of complex molecular architectures found in numerous pharmaceuticals.

However, the same reactivity that makes these compounds so useful also necessitates a profound understanding of their potential hazards. As with many organoboron compounds, their stability, reactivity, and toxicity require rigorous safety protocols to mitigate risks in the laboratory. This guide, designed for researchers, chemists, and drug development professionals, provides an in-depth examination of the safety data, handling protocols, and risk mitigation strategies for fluorinated bromophenylboronic acids. It moves beyond a simple recitation of MSDS data to explain the causality behind safety procedures, empowering scientists to work not just safely, but intelligently.

Hazard Identification and GHS Classification

A thorough understanding of a chemical's hazards is the foundation of laboratory safety. Fluorinated bromophenylboronic acids are typically crystalline solids that present several key hazards under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). While the exact classification can vary slightly between isomers and suppliers, a consistent hazard profile emerges.

Most fluorinated bromophenylboronic acids are classified as:

-

Skin Irritants (Category 2)

-

Serious Eye Irritants (Category 2A)

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation

Some may also be listed as harmful if swallowed (Acute Toxicity, Oral, Category 4).[2][3]

Table 1: Representative GHS Classifications for Fluorinated Bromophenylboronic Acids

| Compound | GHS Pictogram | Hazard Statements (H-Codes) | Key Precautionary Statements (P-Codes) |

| 2-Bromo-5-fluorophenylboronic acid | H315: Causes skin irritation.[4] H319: Causes serious eye irritation.[4] H335: May cause respiratory irritation.[4] | P261: Avoid breathing dust.[4] P280: Wear protective gloves/eye protection.[5] P302+P352: IF ON SKIN: Wash with plenty of water.[5] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] | |

| 3-Bromo-2-fluorophenylboronic acid | H315: Causes skin irritation.[6] H319: Causes serious eye irritation.[6] | P264: Wash skin thoroughly after handling.[5] P280: Wear protective gloves/eye protection.[5] P332+P313: If skin irritation occurs: Get medical advice/attention.[5] P337+P313: If eye irritation persists: Get medical advice/attention.[5] | |

| 4-Bromo-2-fluorophenylboronic acid | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[7] P264: Wash thoroughly after handling.[7] P312: Call a POISON CENTER/doctor if you feel unwell.[7] P405: Store locked up.[7] |

Causality: The irritant nature of these compounds stems from their acidic character and their ability to interact with biological molecules. The boronic acid moiety can form esters with diols present in cell membranes and proteins, disrupting their function. Inhalation of the fine powder can cause irritation to the mucous membranes and respiratory tract.

Physicochemical Properties, Reactivity, and Stability

Understanding the inherent chemical nature of these reagents is paramount to their safe use in synthesis.

Stability: Phenylboronic acids are generally stable solids at room temperature. However, they are susceptible to degradation under certain conditions.

-

Oxidation: While more stable than many organometallic reagents, boronic acids can undergo oxidation, particularly in solution. The presence of electron-withdrawing groups like fluorine can influence this stability.

-

Protodeborylation: This is a common decomposition pathway for arylboronic acids, especially under harsh acidic or basic conditions or at elevated temperatures, where the C-B bond is cleaved and replaced by a C-H bond.[8] This not only consumes the starting material but can lead to impurities that complicate purification.

-

Anhydride Formation: Boronic acids can reversibly dehydrate to form boroxines (cyclic anhydrides). This is often observed upon heating or prolonged storage and can affect the stoichiometry of reactions if not accounted for. Many commercial products are sold as a mixture containing varying amounts of the corresponding anhydride.[6]

Reactivity and Incompatibilities:

-

Strong Oxidizing Agents: Contact with strong oxidizers can lead to vigorous or even explosive reactions.

-

Strong Bases: While a base is required for activation in Suzuki-Miyaura couplings, highly concentrated or strong bases can promote degradation.[3]

-

Water/Moisture: While many Suzuki couplings are performed in aqueous media, prolonged storage in a humid environment should be avoided to prevent hydrolysis and potential degradation. Store in a cool, dry place, preferably in a desiccator.[6]

Safe Handling and Engineering Controls

A multi-layered approach to safety, combining administrative controls, engineering controls, and personal protective equipment (PPE), is essential.

Engineering Controls:

-

Chemical Fume Hood: All manipulations of solid fluorinated bromophenylboronic acids and their solutions must be conducted in a certified chemical fume hood. This is the primary defense against inhalation of dust or vapors.

-

Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of any fugitive emissions.

Personal Protective Equipment (PPE): The following PPE is mandatory when handling these compounds.

Table 2: Required Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale |

| Eye Protection | Safety glasses with side-shields or chemical splash goggles. | Protects against dust particles and splashes of solutions. Standard prescription glasses are not sufficient. |

| Hand Protection | Chemical-resistant nitrile or neoprene gloves. | Provides a barrier against skin contact and irritation.[6] Inspect gloves for tears or holes before each use. |

| Body Protection | A clean, long-sleeved laboratory coat. | Protects skin and personal clothing from contamination. |

| Respiratory | Not typically required if used within a fume hood. | A NIOSH-approved respirator may be necessary for large spills or if work outside a fume hood is unavoidable. |

Spill Management and Waste Disposal Protocols

Accidents can happen, and a well-defined response plan is critical. The following protocols provide a self-validating system for managing spills and waste.

Spill Cleanup Protocol

This protocol is designed for small, manageable laboratory spills (<10 g). For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

-

Step 1: Alert and Isolate: Alert personnel in the immediate area. Close the fume hood sash and restrict access to the spill area.

-

Step 2: Don PPE: Wear the full PPE as described in Table 2.

-

Step 3: Containment: For a solid spill, gently cover it with a dry, inert absorbent material like sand or vermiculite to prevent dust from becoming airborne.[9] Do not use combustible materials like paper towels for the initial cleanup.

-

Step 4: Collection: Carefully sweep the contained solid into a designated, labeled hazardous waste container using non-sparking tools.[10]

-

Step 5: Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.[10] All cleaning materials must be collected as hazardous waste.

-

Step 6: Final Disposal: Seal the hazardous waste container and label it clearly with the chemical name and associated hazards. Arrange for pickup by your institution's EHS-approved waste handler.[10]

-

Step 7: Reporting: Report the incident to your supervisor and EHS department, as per institutional policy.[10]

Caption: Decision workflow for responding to a small laboratory spill.

Waste Disposal and Neutralization

Never dispose of boronic acids or their waste streams down the drain.[11] They must be treated as hazardous chemical waste.

Protocol for Waste Collection:

-

Segregation: Do not mix boronic acid waste with other waste streams unless explicitly permitted by your EHS department.

-

Containerization: Use a clearly labeled, chemically compatible container with a secure lid. Label with "Hazardous Waste," the full chemical name, and associated hazards.[10]

-

Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.

Illustrative Neutralization Protocol for Aqueous Waste: For some dilute, simple boronic acid waste streams, neutralization may be an approved pre-treatment step by your institution's EHS. This procedure should not be performed without explicit EHS approval.

-

Preparation: In a well-ventilated fume hood, place the aqueous boronic acid waste in a large, suitable container.

-

Dilution: Dilute the waste with a large volume of cold water.

-

Neutralization: Slowly and with constant stirring, add a mild base like sodium bicarbonate (baking soda).[12] Avoid strong bases like sodium hydroxide, which can cause an exothermic reaction.

-

Monitoring: Monitor the pH of the solution using a calibrated pH meter or pH strips. Continue adding the base in small portions until the pH is within the neutral range specified by local regulations (typically 6.0-9.0).[13]

-

Disposal: The neutralized solution must still be collected and disposed of as hazardous aqueous waste unless explicit permission for drain disposal has been granted by local authorities.[14]

Risk Assessment in Application: The Suzuki-Miyaura Coupling

The true test of safety knowledge is its application in a real-world experimental context. The Suzuki-Miyaura coupling, while powerful, can present significant thermal hazards, especially during scale-up.

Field Insight: The exothermic nature of the Suzuki-Miyaura reaction can be deceptive on a small scale (e.g., <1 g). However, these reactions can have significant exotherms that may lead to a thermal runaway if not properly controlled at a larger scale.[15] Studies have shown that the Maximum Temperature of the Synthesis Reaction (MTSR) can easily exceed the boiling point of common solvents like DMF or dioxane, posing a serious risk of over-pressurization and vessel failure.[15]

Key Factors Influencing Exotherms:

-

Solvent: Aqueous solvent systems often lead to faster reactions and more significant exotherms compared to anhydrous conditions.[15]

-

Catalyst and Base: The choice and concentration of the palladium catalyst and base can significantly impact the reaction rate and heat output.

-

Rate of Addition: The rate at which reagents are added, particularly the catalyst or the limiting reagent, can be used to control the rate of heat generation.

Caption: A systematic workflow for risk assessment in a Suzuki-Miyaura coupling reaction.

Protocol for a Safer Scale-Up:

-

Thermal Hazard Assessment: Before any scale-up (>5-10 g), a proper thermal hazard assessment, ideally using reaction calorimetry (RC1) or differential scanning calorimetry (DSC), should be performed to understand the reaction's heat flow.[15]

-

Engineering Controls: Ensure the reaction vessel is equipped with adequate cooling capacity, an overhead stirrer for efficient heat transfer, and a temperature probe to monitor the internal temperature in real-time.

-

Reverse Addition: Consider adding the palladium catalyst solution portion-wise or via a syringe pump to control the reaction rate. Alternatively, a solution of the limiting reagent can be added slowly to the reaction mixture at temperature.

-

Contingency Plan: Have a cooling bath (e.g., ice water) readily available to quickly cool the reaction in case of an unexpected temperature spike.

Conclusion

Fluorinated bromophenylboronic acids are powerful tools in the synthetic chemist's arsenal. Their effective and safe use hinges on a foundation of knowledge that goes beyond the surface-level information on a safety data sheet. By understanding the chemical principles behind their hazards, reactivity, and application-specific risks, researchers can build a robust culture of safety. This guide provides the technical framework and field-proven insights to handle these valuable reagents with the respect and caution they command, ensuring both scientific progress and personal safety.

References

-

Lab Alley. (2025, July 15). How To Safely Dispose of Boric Acid. [Link]

-

Lab Alley. (2025, July 15). How and Why to Neutralize Boric Acid. [Link]

-

Queen Mary University of London. Spill procedure: Clean-up guidance. [Link]

-

Tang, P., Wang, W., & Ritter, T. (2011). Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives. Journal of the American Chemical Society, 133(30), 11482–11484. [Link]

-

University of British Columbia. Spill Clean up Procedure. [Link]

-

City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. [Link]

-

Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives. PubMed Central. [Link]

-

Sheng, M., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development, 22(3), 351-362. [Link]

-

PubChem. 2-Fluorophenylboronic acid. [Link]

-

ECHA. 2-Bromo-5-Fluorophenylboronic Acid. [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

-

Dreher, S. D., et al. (2012). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. PubMed Central. [Link]

-

Molander, G. A., Katona, B. W., & Machrouhi, F. (2002). Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 67(24), 8416–8423. [Link]

-

ResearchGate. Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. [Link]

-

Thermo Fisher Scientific. (2025, December 22). Safety Data Sheet: 3-Fluorobenzeneboronic acid. [Link]

-

Carl ROTH. Safety Data Sheet: Phenylboronic acid. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. BLDpharm - Bulk Product Details [bldpharm.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. dcfinechemicals.com [dcfinechemicals.com]

- 8. Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. qmul.ac.uk [qmul.ac.uk]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. laballey.com [laballey.com]

- 12. laballey.com [laballey.com]

- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

Methodological & Application

Suzuki-Miyaura coupling conditions for (4-Bromo-2-fluoro-3-methylphenyl)boronic acid

Application Note: Suzuki-Miyaura Coupling of (4-Bromo-2-fluoro-3-methylphenyl)boronic acid

Executive Summary

This guide details the optimized reaction conditions for the chemoselective Suzuki-Miyaura cross-coupling of (4-Bromo-2-fluoro-3-methylphenyl)boronic acid . This substrate presents a unique "Janus" reactivity profile: it contains a nucleophilic boronic acid moiety and an electrophilic aryl bromide.[1][2] Furthermore, the presence of the ortho-fluoro substituent destabilizes the C–B bond, increasing the risk of protodeboronation.

Key Technical Takeaway: Success relies on kinetic differentiation.[1][2] You must select a catalyst system that accelerates the transmetallation of the boronic acid (

Substrate Analysis & Reactivity Profile

Before initiating the protocol, researchers must understand the three competing pathways dictated by the substituents on the phenyl ring.[2]

| Substituent | Position | Electronic/Steric Effect | Impact on Reaction |

| Boronic Acid | C1 | Nucleophile | Primary reactive site.[1][2] |

| Fluoro | C2 (ortho) | Inductive withdrawal (-I) | High Risk: Increases acidity of the Boron, accelerating hydrolytic cleavage (protodeboronation) under basic conditions.[1] |

| Methyl | C3 (meta) | Steric Bulk | Protective: Flanks the C4-Bromine, creating steric hindrance that suppresses the Bromine's reactivity.[1][2] |

| Bromo | C4 (para) | Electrophile | Latent Handle: Intended to be preserved for subsequent steps. |

The Chemoselectivity Challenge

The primary failure mode is Oligomerization , where the boronic acid of Molecule A reacts with the bromine of Molecule B. However, the C3-Methyl group provides a critical steric shield, significantly reducing the rate of oxidative addition at the C4-Bromine. This allows for high chemoselectivity if mild thermal conditions are maintained.[2]

Optimized Reaction Conditions

The following conditions have been validated to maximize the yield of the cross-coupled product while suppressing protodeboronation (loss of B) and homocoupling (reaction of Br).

Method A: The "Gold Standard" (High Chemoselectivity)

Recommended for coupling with aryl iodides, triflates, or activated aryl bromides.

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%)

-

Rationale: The bidentate dppf ligand creates a large bite angle, favoring reductive elimination of the cross-product, but the bulky nature renders it slow to react with the hindered C4-Bromine of the substrate.

-

-

Solvent: 1,4-Dioxane / Water (4:1 v/v)

-

Rationale: A biphasic system is necessary to solubilize the inorganic base, but water content should be minimized to reduce hydrolytic deborylation.[2]

-

-

Temperature: 60°C – 80°C (Do not exceed 90°C).

Method B: For Sterically Hindered Partners (High Activity)

Use only if Method A fails to convert the starting material.[1]

-

Solvent: THF / Water (10:1 v/v)

-

Temperature: 40°C – 60°C (Lower temperature compensates for higher catalyst activity).[2]

Detailed Experimental Protocol

Objective: Coupling (4-Bromo-2-fluoro-3-methylphenyl)boronic acid (1.0 equiv) with 4-iodoanisole (1.1 equiv) as a model electrophile.

Reagents & Setup

-

Substrate: (4-Bromo-2-fluoro-3-methylphenyl)boronic acid[2]

-

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Base: Tripotassium Phosphate (K₃PO₄), tribasic, anhydrous

-

Solvent: 1,4-Dioxane (degassed) and Distilled Water (degassed)

Step-by-Step Procedure

-

Degassing (Critical):

-

Reaction Assembly:

-

To a reaction vial equipped with a magnetic stir bar, add:

-

Boronic Acid Substrate (1.0 mmol, 232 mg)

-

Electrophile (1.1 mmol)

-

Pd(dppf)Cl₂ (0.03 mmol, ~25 mg)

-

K₃PO₄ (2.0 mmol, 425 mg)

-

-

Note: If using an air-sensitive electrophile, add it inside a glovebox.[2]

-

-

Solvent Addition:

-

Execution:

-

Place the vial in a pre-heated block at 60°C .

-

Stir vigorously (800+ RPM) to ensure mixing of the biphasic system.

-

Monitor by LC-MS or TLC at 2 hours.

-

Checkpoint: If starting material remains but no side products are forming, increase temp to 80°C.[2]

-

-

-

Workup:

Mechanistic Visualization

The following diagram illustrates the competing pathways. The goal is to maximize the Green path and minimize the Red paths.

Figure 1: Reaction pathway analysis. Path A is favored by using mild bases (

Troubleshooting Guide

| Observation | Diagnosis | Corrective Action |

| Recovery of "De-boronated" Arene | Protodeboronation. The C2-Fluoro group makes the boronic acid unstable in water/base.[1][2] | 1. Switch base to anhydrous K₃PO₄.2. Reduce water ratio (e.g., use Dioxane/H₂O 10:1).3.[2] Lower temperature by 10°C. |

| Formation of Oligomers | Loss of Chemoselectivity. The catalyst is reacting with the C4-Bromine. | 1.[1][2] Ensure the catalyst is Pd(dppf)Cl₂ (less active toward hindered Br).2.[2] Avoid "G3/G4" Buchwald catalysts.3. Reduce reaction time. |

| Low Conversion (Stalled) | Catalyst Deactivation. | 1. Re-degas all solvents.2. Increase catalyst loading to 5 mol%.3. Verify the quality of the boronic acid (boroxine formation is common; add more water if needed, paradoxically).[2] |

References

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[2] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.

-

Cox, P. A., et al. (2016).[1][2] Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society, 138(29), 9145–9157.

-

Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

Sources

- 1. Hexane | C6H14 | CID 8058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Hexane CAS 110-54-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions [organic-chemistry.org]

- 4. Suzuki Coupling [organic-chemistry.org]

Palladium-catalyzed cross-coupling of sterically hindered arylboronic acids

A Mechanistic & Practical Guide for Advanced Organic Synthesis

Abstract & Scope

The Suzuki-Miyaura cross-coupling of sterically hindered substrates—particularly those possessing ortho-substituents on both coupling partners (the "ortho-ortho" effect)—remains a significant bottleneck in drug discovery. Standard protocols (e.g., Pd(PPh₃)₄/Na₂CO₃) frequently fail due to retarded oxidative addition, incomplete transmetallation, and rapid protodeboronation of the unstable boronic acid.

This application note provides a scientifically grounded workflow for overcoming these barriers. We move beyond "recipe following" to explain the causality of failure and provide two high-success protocols: one utilizing Buchwald G3/G4 Precatalysts and another employing Pd-PEPPSI-NHC systems.

Mechanistic Insight: The "Steric Bottleneck"

To solve the problem, one must understand the failure mode. In hindered systems, the catalytic cycle does not break at oxidative addition (as commonly thought for chlorides) but often stalls at transmetallation .

The Critical Pathway (Pd-OH vs. Boronate)

Historical models suggested the boronic acid is converted to a boronate (

-

Implication: The concentration of hydroxide is a double-edged sword. It is required to form the Pd-OH species, but excess base catalyzes the rapid protodeboronation of the hindered arylboronic acid before it can couple.

Diagram 1: The Hindered Catalytic Cycle

This diagram highlights the specific bottlenecks (red) introduced by steric bulk.

Caption: The catalytic cycle emphasizing the Pd-OH pathway (Path B). Note that the conditions required to form the Pd-OH species also risk destroying the boronic acid via protodeboronation.

Strategic Reagent Selection

Ligand Decision Matrix

For hindered substrates, electron-rich, bulky dialkylbiaryl phosphines (Buchwald Ligands) or N-Heterocyclic Carbenes (NHCs) are non-negotiable. They facilitate oxidative addition and, crucially, create a pocket that enforces reductive elimination.

| Ligand | Class | Best Use Case | Steric Tolerance |

| SPhos | Phosphine | Universal Starter. Good for 3-pyridyl and general ortho-substitution. | High |

| XPhos | Phosphine | Aryl Chlorides. Excellent for unactivated chlorides and sulfonates. | Very High |

| RuPhos | Phosphine | Electron-Rich/Hindered. Best for electron-rich halides or extremely bulky couplings. | Extreme |

| IPent | NHC | Flexible. Often used in PEPPSI systems for extremely hindered, tetra-ortho substituted systems. | Extreme |

Precatalyst Selection: The End of Pd(OAc)₂

Do not use Pd(OAc)₂ + Ligand for hindered screens. The induction period is too long, allowing the boronic acid to decompose.

-

Recommendation: Use Palladacycle G3/G4 precatalysts (e.g., XPhos Pd G3). These release the active L-Pd(0) species immediately upon exposure to base, ensuring the catalyst is ready before the boronic acid degrades.

Experimental Protocols

Protocol A: The "Buchwald" Standard (High Throughput/General)

Best for: General optimization, valuable substrates, and rapid screening.

Reagents:

-

Catalyst: XPhos Pd G3 or SPhos Pd G3 (1.0 – 5.0 mol%).

-

Base: K₃PO₄ (0.5 M in water). Note: Phosphate is milder than carbonate/hydroxide, reducing protodeboronation.

-

Solvent: Toluene (or THF) / Water (10:1 to 4:1 ratio). Biphasic systems are crucial.

Step-by-Step:

-

Charge Solids: In a glovebox or under active N₂ flow, add Aryl Halide (1.0 equiv), Arylboronic Acid (1.5 equiv), and Precatalyst (0.02 equiv) to a reaction vial equipped with a stir bar.

-

Solvent Addition: Seal the vial. Inject anhydrous Toluene (concentration 0.2 M relative to halide).

-

Base Addition: Inject degassed 0.5 M K₃PO₄ (3.0 equiv).

-

Reaction: Heat vigorously to 80–100 °C for 2–12 hours. High stirring rate (>800 rpm) is critical for biphasic transfer.

-

Workup: Cool to RT. Dilute with EtOAc, wash with water, dry over MgSO₄, and concentrate.

Protocol B: The "PEPPSI" Alternative (Robust/Scalable)

Best for: Extremely hindered "tetra-ortho" systems and heteroaromatics.

Reagents:

-

Catalyst: Pd-PEPPSI-IPent or Pd-PEPPSI-IPr (2.0 mol%).

-

Base: KOH or KOtBu (solid).

-

Solvent: 1,4-Dioxane (anhydrous).

Step-by-Step:

-

Charge Solids: Add Aryl Halide (1.0 equiv), Boronic Acid (2.0 equiv), Pd-PEPPSI catalyst (0.02 equiv), and finely ground KOH (3.0 equiv) to a screw-cap vial.

-

Inerting: Evacuate and backfill with Argon (3 cycles).

-

Solvent: Add 1,4-Dioxane (0.25 M).

-

Reaction: Heat to 60–80 °C . Note: PEPPSI catalysts are extremely stable but activate via the "throw-away" pyridine ligand.

-

Workup: Standard aqueous extraction or filtration through a silica plug if the product is non-polar.

Troubleshooting & Optimization Logic

If the standard protocols fail, use this logic tree to diagnose the root cause.

Diagram 2: Optimization Decision Tree

Caption: Diagnostic workflow based on crude reaction analysis.

Common Failure Modes Table

| Observation | Root Cause | Corrective Action |

| Boronic Acid consumed, Halide remains | Protodeboronation. The boronic acid hydrolyzed faster than it could transmetallate. | 1. Use MIDA boronates or Pinacol esters.2. Use Protocol A (Phosphate base is gentler).3. Add boronic acid in portions (slow addition). |

| Homocoupling (Ar-Ar) | Oxidation. Presence of O₂ promotes homocoupling of the boronic acid. | Degas solvents thoroughly (sparge with Ar for 15 min). Ensure inert atmosphere. |

| No Reaction (Both SMs remain) | Steric Wall. The catalyst cannot access the halide or the cycle is frozen. | 1. Switch to RuPhos (smaller pocket, higher activity).2. Increase temperature to 110°C (switch solvent to Toluene/Dioxane mix). |

References

-

Barder, T. E., & Buchwald, S. L. (2007). Improved Catalysts for the Palladium-Catalyzed Synthesis of Sterically Hindered Biaryls.[1][2] Journal of the American Chemical Society.[3] Link

-

Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air- and Moisture-Tolerant Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction.[4][5][6] Chemistry - A European Journal. Link

-

Carrow, B. P., & Hartwig, J. F. (2011).[3] Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society.[3] Link

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles. Journal of the American Chemical Society.[3] Link

-

Cox, P. A., et al. (2017). Mechanistic Studies on the Base-Catalyzed Protodeboronation of Arylboronic Acids.[7][8] Journal of the American Chemical Society.[3] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chembites.wordpress.com [chembites.wordpress.com]

- 4. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]

- 5. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

Optimal Ligands and Protocols for the Suzuki-Miyaura Coupling of Electron-Deficient Fluoro-Phenylboronic Acids

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. However, the coupling of electron-deficient substrates, particularly fluoro-phenylboronic acids, presents significant challenges. These substrates are highly susceptible to protodeboronation, a side reaction that cleaves the C-B bond, leading to low yields and reaction failure. This guide provides an in-depth analysis of ligand selection and protocol optimization to overcome these challenges. We will explore the mechanistic nuances of the catalytic cycle, identify the key characteristics of optimal ligands, and present a validated, step-by-step protocol for achieving high-yield couplings with these sensitive yet vital building blocks.

Introduction: The Challenge of Fluoro-Phenylboronic Acids

Fluorinated aromatic compounds are of immense interest in medicinal chemistry and materials science. The incorporation of fluorine can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity. The Suzuki-Miyaura reaction is a preferred method for synthesizing these structures, but the electron-withdrawing nature of fluorine atoms destabilizes the crucial carbon-boron bond.[1][2] This heightened susceptibility to base-catalyzed protodeboronation is the primary obstacle to their effective use.[1][3]

The key to a successful coupling lies in accelerating the desired catalytic cycle to outpace the rate of boronic acid decomposition. This is achieved through the rational selection of a palladium catalyst system, where the choice of ligand is paramount. An optimal ligand must facilitate the rate-limiting steps of the reaction, specifically oxidative addition and reductive elimination, under conditions mild enough to preserve the integrity of the fragile boronic acid.[4][5]

Mechanistic Insights: The Role of the Ligand

The Suzuki-Miyaura catalytic cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[6] The ligand, typically a phosphine, coordinates to the palladium center and profoundly influences the kinetics and efficiency of each step.

-

Oxidative Addition: The cycle begins with the addition of an aryl halide (Ar-X) to a Pd(0) complex. For less reactive aryl chlorides, this step is often rate-limiting.[7] Ligands that are both electron-rich and sterically bulky are required to increase the electron density on the palladium center, thereby promoting its insertion into the Ar-X bond.[4][8]

-

Transmetalation: The organoboron species, activated by a base, transfers its organic group to the Pd(II) center. While the electron-deficient nature of fluoro-phenylboronic acids can increase the rate of transmetalation, this step must occur rapidly before protodeboronation takes place.[9] The choice of base is critical to activate the boronic acid without causing rapid degradation.[10]

-

Reductive Elimination: The two organic partners are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[6] Bulky ligands facilitate this step by creating steric strain that favors the formation of the planar product.[4][11]

The challenge with unstable boronic acids is that the generation of the active Pd(0) catalyst from a Pd(II) precatalyst can be slow under standard conditions. During this induction period, the boronic acid can decompose.[9][12] Modern catalyst systems address this by using preformed Pd(0) sources or, more commonly, "precatalysts" designed for rapid, low-temperature activation.[9][12][13]

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure

-

Reaction Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-chloroanisole (1.0 equiv), 4-fluorophenylboronic acid (1.5 equiv), potassium phosphate (K₃PO₄, 2.0 equiv), and the XPhos Pd G3 precatalyst (0.02 equiv).

-

Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.

-

Solvent Addition: Using syringes, add anhydrous THF (4 mL) and degassed water (1 mL) to the flask.

-

Reaction: Place the flask in a preheated oil bath at 60 °C and stir vigorously. The reaction mixture will typically turn dark brown or black.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl chloride is consumed (typically 12-24 hours).

-

Work-up: Cool the reaction to room temperature. Quench by adding 10 mL of water and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | - Inactive catalyst (degraded Pd source).- Insufficiently inert atmosphere (oxygen deactivates Pd(0)).- Poor quality boronic acid. | - Use a reliable precatalyst like XPhos Pd G3.<[9][12]br>- Ensure rigorous degassing of solvents and use proper Schlenk/glovebox techniques.<[14]br>- Use fresh boronic acid or consider a more stable boronic ester or trifluoroborate salt. [7][15] |

| Protodeboronation | - Base is too strong or reaction temperature is too high.- Slow catalytic turnover relative to decomposition. | - Switch to a milder base (e.g., K₂CO₃ or CsF).- Lower the reaction temperature. The use of a highly active ligand/precatalyst often allows for milder conditions.<[12]br>- Ensure rapid catalyst activation by using a precatalyst. |

| Homocoupling of Boronic Acid | - Presence of oxygen in the reaction mixture.- In situ reduction of Pd(II) to Pd(0) can consume boronic acid. | - Improve degassing procedures (freeze-pump-thaw cycles are highly effective).<[14]br>- Use a Pd(0) source or a precatalyst to avoid this side reaction during catalyst activation. [14] |

| Reaction Stalls | - Ineffective base for the specific solvent system.- Catalyst deactivation over time. | - Screen different bases (K₃PO₄, Cs₂CO₃, K₂CO₃).<[14]br>- Consider a slightly higher catalyst loading, but address other factors first. |

Conclusion

The successful Suzuki-Miyaura coupling of electron-deficient fluoro-phenylboronic acids is readily achievable through the careful selection of the catalytic system. The challenges posed by the inherent instability of these substrates can be overcome by using reaction conditions that favor rapid catalytic turnover. The use of bulky, electron-rich biaryl phosphine ligands, such as SPhos and XPhos , in the form of highly active palladium precatalysts , is the most reliable strategy. These advanced catalyst systems enable the reaction to proceed under mild conditions, minimizing substrate decomposition and delivering high yields of the desired fluorinated biaryl products, thereby providing a robust tool for researchers in drug discovery and materials science.

References

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

-

Carrow, B. P., & Hartwig, J. F. (2011). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 44(8), 588-600. [Link]

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

-

Hartwig, J. F. (1998). Transition metal catalyzed synthesis of aryl sulfides. Pure and Applied Chemistry, 70(5), 1091-1100. [Link]

-

Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685-4696. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Sins of Boronic Acids: Pathways of Decomposition. Chemical Society Reviews, 43(1), 412-443. [Link]

-

Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]

-

Amatore, C., Jutand, A., & Le Duc, G. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Molecular Catalysis A: Chemical, 324(1-2), 39-47. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Nishihara, Y., et al. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. [Link]

-

Bruno, N. C., Tcyrulnikov, S., & Buchwald, S. L. (2013). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 113(4), 2659-2700. [Link]

-

Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286. [Link]

-

Thomas, S. P., & Aggarwal, V. K. (2008). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Angewandte Chemie International Edition, 47(1), 189-192. [Link]

-

D'Amato, E. M., & Watson, D. A. (2018). An "on-Cycle" precatalyst enables room-temperature polyfluoroarylation using sensitive boronic acids. Science, 360(6387), 419-424. [Link]

-

Carrow, B. P., & Nozaki, K. (2012). The Case for Anionic Ligand Participation in the Suzuki-Miyaura Reaction. Journal of the American Chemical Society, 134(22), 8802-8805. [Link]

-

Knauber, T., & Gomm, A. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 878. [Link]

-

Fors, B. P., & Buchwald, S. L. (2009). A General and Efficient Method for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides and Heteroaryl Chlorides. Journal of the American Chemical Society, 131(36), 12898-12899. [Link]

-

Chemistry LibreTexts. (2019). Suzuki-Miyaura Coupling. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. In Boronic Acids (pp. 235-266). Royal Society of Chemistry. [Link]

-

Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]

-

PubMed. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Knauber, T., & Gomm, A. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 878. [Link]

Sources

- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 4. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. theses.enscm.fr [theses.enscm.fr]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Reaction mechanism of ortho-substituted phenylboronic acids in catalysis

Topic: Reaction Mechanism of Ortho-Substituted Phenylboronic Acids in Catalysis Content Type: Advanced Application Note & Protocol Guide Audience: Senior Synthetic Chemists, Process Chemists, and Medicinal Chemists.

Executive Summary

Ortho-substituted phenylboronic acids represent a paradox in modern drug discovery: they are essential for constructing axially chiral biaryls (a privileged pharmacophore in kinase inhibitors), yet they remain notoriously difficult substrates in Suzuki-Miyaura Cross-Coupling (SMCC).

This guide moves beyond standard "recipe" lists to deconstruct the mechanistic bottlenecks —specifically the competition between steric-hindered transmetallation and rapid protodeboronation. We provide a validated workflow utilizing dialkylbiaryl phosphine (Buchwald) precatalysts and a self-validating kinetic optimization protocol.

Part 1: The Mechanistic Landscape

1.1 The Transmetallation Bottleneck

In standard SMCC, transmetallation is often fast. However, for ortho-substituted boronic acids, this step becomes the Rate-Determining Step (RDS).

-

The Steric Clash: The formation of the pre-transmetallation complex requires the approach of the nucleophilic boronate (

) to the electrophilic palladium(II) center ( -

The Boronate Pathway: Evidence suggests that hindered substrates proceed almost exclusively via the "Boronate Pathway" (requiring base activation of the boron) rather than the "Oxo-Palladium Pathway" (where base substitutes halide on Pd first).

-

Consequence: Because transmetallation is slow, the boronic acid spends more time in the basic reaction medium, increasing the window for side reactions.

1.2 The Protodeboronation Trap

The primary failure mode is protodeboronation —the replacement of the

-

Mechanism: It is base-catalyzed.[2] The formation of the tetrahedral boronate anion (

) increases the electron density on the ipso-carbon. -

Ortho-Acceleration: Ortho-substituents (especially electron-withdrawing or heteroatomic groups) can accelerate this process by:

-

Steric Relief: Cleaving the C-B bond relieves strain.

-

Chelation: Groups like

or

-

1.3 Pathway Visualization

The following diagram illustrates the kinetic competition between the productive catalytic cycle and the destructive protodeboronation pathway.

Figure 1: Mechanistic fork showing the competition between productive transmetallation (hindered) and protodeboronation (accelerated by base/sterics).[3]

Part 2: Optimized Catalytic Systems

To overcome the transmetallation barrier, the catalyst system must be highly active and bulky.

2.1 Ligand Selection: The Dialkylbiaryl Advantage

Buchwald Ligands (SPhos, XPhos) are the gold standard for this application.

-

Monoligated Species: These bulky ligands promote the formation of

, which is the active species for oxidative addition.[4] -

Pd-Arene Interaction: The lower ring of the biaryl ligand interacts with the Pd center, stabilizing it against decomposition while preventing the formation of inactive dimers.

-

Steric Accommodation: Despite their bulk, they create a flexible pocket that allows the entry of ortho-substituted nucleophiles during transmetallation.

2.2 Ligand Performance Matrix[4]

| Ligand | Structure Features | Best Use Case | Risk Profile |

| SPhos | 2,6-dimethoxy on lower ring | General Purpose. Excellent for ortho-substituted boronic acids + aryl chlorides. | Moderate air sensitivity in solution. |

| XPhos | 2,4,6-triisopropyl on lower ring | High Sterics. Best for tetra-ortho-substituted biaryl synthesis. | Requires higher temp (>80°C) for activation. |

| RuPhos | 2,5-diethoxy on lower ring | Electronic Tuning. Good for electron-poor aryl halides. | Slower transmetallation than SPhos. |

| PPh3 | Simple triarylphosphine | Legacy. Generally fails for di-ortho substrates. | High catalyst loading required; poor turnover. |

Part 3: Experimental Protocols

Protocol A: The "Buchwald Standard" for Hindered Substrates

Rationale: This protocol uses a Precatalyst (G3 or G4) to ensure a defined 1:1 Pd:Ligand ratio and rapid initiation, minimizing the time the boronic acid sits in the base before reaction.

Materials:

-

Catalyst: XPhos Pd G4 (Cas No. 1599466-81-5) - 2.0 mol%

-

Boronic Acid: Ortho-substituted Phenylboronic Acid (1.5 equiv)

-

Electrophile: Aryl Bromide/Chloride (1.0 equiv)

-

Base:

(3.0 equiv, finely ground) -

Solvent: Toluene:Water (10:1 ratio) - Degassed

Step-by-Step:

-

Charge Solids: In a glovebox or under active

flow, add the Aryl Halide (1.0 mmol), Boronic Acid (1.5 mmol), Base (3.0 mmol), and XPhos Pd G4 (0.02 mmol) to a reaction vial equipped with a stir bar. -

Degas Solvents: Sparge the Toluene/Water mixture with Argon for 15 minutes. Critical: Oxygen promotes homocoupling and catalyst death.

-

Addition: Add the solvent mixture (4 mL total) via syringe.

-

Reaction: Seal the vial and heat to 80°C (for Bromides) or 100°C (for Chlorides) with vigorous stirring (1000 rpm).

-

Note: High stirring speed is essential in biphasic systems to increase interfacial surface area.

-

-

Quench: After 2-4 hours, cool to RT. Dilute with EtOAc and filter through a celite plug.

Self-Validating Check:

-

T=0 Sample: Take a 50 µL aliquot immediately after solvent addition (before heating). Analyze by LCMS.

-

Pass Criteria: No product, intact starting materials.

-

Fail Criteria: Rapid hydrolysis of halide or immediate protodeboronation indicates extreme instability (switch to Protocol B).

-

Protocol B: Reaction Progress Kinetic Analysis (RPKA) for Troubleshooting

Rationale: If Protocol A fails (low yield), you must distinguish between catalyst death and substrate decomposition. This protocol uses an Internal Standard (IS) to track mass balance.

Setup:

-

Add 1,3,5-trimethoxybenzene (0.1 equiv) as an inert Internal Standard (IS) to the reaction mixture.

-

Run the reaction as described in Protocol A.

-

Sampling: Withdraw 20 µL aliquots at t = 0, 15, 30, 60, 120 mins.

-

Analysis: Quench aliquots immediately in cold MeCN/0.1% Formic Acid. Analyze via HPLC/UPLC.

Data Interpretation Logic:

| Observation | Diagnosis | Remediation Strategy |

| Boronic Acid decreases, Product flat. | Protodeboronation. The Boron is decomposing faster than it couples. | 1. Switch to anhydrous conditions (Dioxane/Base).2. Use MIDA Boronate (slow release).3. Add Boronic acid slowly (syringe pump). |

| Halide stable, Boronic Acid stable. | Catalyst Inactivity. Transmetallation is blocked. | 1. Switch to XPhos or VPhos (bulkier).2. Increase Temp.3. Check for catalyst poisons (S, N-heterocycles). |

| Rapid initial burst, then stop. | Catalyst Death. Pd is precipitating (Pd black). | 1. Add 1-2% free Ligand (XPhos) to stabilize Pd.2. Lower temperature. |

Part 4: Troubleshooting Workflow

The following decision tree guides the optimization process when the standard protocol yields <50%.

Figure 2: Troubleshooting decision tree based on kinetic analysis of reaction failure.

References

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids. Accounts of Chemical Research, 41(11), 1461–1473. Link

-

Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-catalyzed aryl-B(OH)2 protodeboronation revisited: from concerted proton-transfer to liberation of a transient arylanion. Journal of the American Chemical Society, 139(37), 13156-13165. Link

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki-Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link

-

Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Sterically Demanding Suzuki-Miyaura Couplings

Topic: Overcoming Steric Hindrance in 3-Methylphenylboronic Acid Coupling Target Audience: Researchers, Process Chemists, and Drug Discovery Scientists

Core Technical Analysis: The "3-Methyl" Paradox

Application Note: As a Senior Application Scientist, I must first clarify a critical mechanistic distinction. 3-Methylphenylboronic acid (m-tolylboronic acid) carries a substituent in the meta position. Mechanistically, meta substituents do not impose significant direct steric hindrance on the palladium center during transmetallation compared to ortho (2-methyl) substituents.

Therefore, if you are experiencing "steric hindrance" with this reagent, your challenge almost certainly arises from one of two scenarios:

-

The Electrophile Partner: You are coupling with a sterically crowded electrophile (e.g., mesityl bromide, 2,6-disubstituted aryl halide).

-

The Biaryl Axis: You are forming a tetra-ortho-substituted or crowded tri-ortho biaryl system where the rotational barrier is high, making the reductive elimination step the energy-demanding bottleneck.

This guide addresses the optimization of these high-energy couplings where standard protocols (e.g., Pd(PPh3)4 / Na2CO3) fail due to catalyst decomposition or competitive protodeboronation.

Diagnostic FAQs & Troubleshooting

Direct answers to specific failure modes observed in the lab.

Q1: My reaction stalls with <10% conversion. The aryl halide remains, but the 3-methylphenylboronic acid has disappeared. What happened?

Diagnosis: You are a victim of Rapid Protodeboronation . Technical Explanation: In sterically hindered systems, the transmetallation step is kinetically slow because the bulky boronate cannot easily approach the palladium center. Meanwhile, the base (necessary for activation) attacks the boron atom, facilitating hydrolysis (deboronation) faster than the cross-coupling can occur. 3-Methylphenylboronic acid converts to toluene (detectable by GC/NMR). Solution:

-

Switch to Anhydrous Conditions: Use a base like CsF or K3PO4 in anhydrous dioxane or toluene. Water promotes deboronation.[1]

-

Slow Addition: Add the boronic acid via syringe pump over 2-4 hours to keep its instantaneous concentration low relative to the catalyst.

-

Boronic Acid Surrogates: Switch to a MIDA boronate or Potassium Trifluoroborate salt, which release the active species slowly.[2]

Q2: I am using Pd(PPh3)4, but I see no product. Should I increase the catalyst loading?

Diagnosis: No. You need a Ligand Switch , not more metal. Technical Explanation: Triphenylphosphine (PPh3) is electronically neutral and sterically unencumbered. It lacks the bulk required to force the palladium center into the specific geometry (monoligated species) needed for difficult reductive elimination in hindered biaryls. It also fails to protect the Pd(0) species from aggregation. Solution:

-

Adopt Buchwald Ligands: Use SPhos (for general hindrance) or XPhos (for extreme hindrance). These electron-rich dialkylbiaryl phosphines boost oxidative addition (via electron donation) and accelerate reductive elimination (via steric bulk).

-

Alternative: Use Pd-PEPPSI-IPr .[3][4][5][6] This NHC-based catalyst is extremely robust and specifically designed for difficult couplings.

Q3: How do I optimize the Base/Solvent system for a 2,6-disubstituted electrophile?

Diagnosis: The "Standard Aqueous" protocol is insufficient. Technical Explanation: Hindered couplings require higher temperatures (>80°C) to overcome the activation energy of reductive elimination. Low-boiling solvents (THF, DCM) or biphasic mixtures with poor solubility will fail. Solution:

-

Solvent: Toluene (100°C) or 1,4-Dioxane (100°C).

-

Base: K3PO4 (3.0 equiv) is generally superior to carbonates for hindered substrates due to better solubility/basicity balance in organic-rich media.

Visualizing the Steric Bottleneck

The following diagram illustrates where steric hindrance arrests the catalytic cycle and how specific ligands resolve this.

Caption: Figure 1. The Steric Bottleneck. Red nodes indicate steps where steric bulk halts the cycle. Without bulky ligands (SPhos/XPhos), the cycle stalls at Transmetallation, leading to the side reaction (Protodeboronation).

Optimized Experimental Protocols

Protocol A: The "Buchwald" Standard (Recommended for High Hindrance)

Best for: Coupling 3-methylphenylboronic acid with ortho-substituted aryl bromides/chlorides.

Reagents:

-

Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%) [Or use pre-formed SPhos-Pd-G2 precatalyst].

-

Solvent: Toluene / Water (10:1 ratio). Note: Small amount of water is essential for boronate activation.

-

Base: K3PO4 (3.0 equiv).

Step-by-Step:

-

Charge a reaction vial with the aryl halide (1.0 equiv), 3-methylphenylboronic acid (1.5 equiv), and K3PO4 (3.0 equiv).

-

Add Pd catalyst and SPhos ligand.[2]

-

Evacuate and backfill with Argon (x3). Oxygen kills active Pd(0).

-

Add degassed Toluene/Water solvent mixture.

-

Seal and heat to 100°C for 12-18 hours.

-

Workup: Filter through Celite, wash with EtOAc, and concentrate.

Protocol B: The "Anhydrous" Method (For Base-Sensitive/Unstable Substrates)

Best for: Substrates prone to rapid deboronation or hydrolysis.

Reagents:

-

Catalyst: Pd-PEPPSI-IPr (2 mol%).

-

Solvent: Anhydrous 1,4-Dioxane.

-

Base: CsF (3.0 equiv) or Powdered K3PO4 (dried).

Step-by-Step:

-

In a glovebox or under strict Argon flow, combine aryl halide, boronic acid, Pd-PEPPSI-IPr, and CsF.

-

Add anhydrous Dioxane.

-

Heat to 80°C .

-

Note: CsF acts as a "non-basic" activator via the fluoroborate pathway, reducing deboronation significantly.

Ligand Selection Guide

Why standard ligands fail and what to use instead.

| Ligand Class | Example | Steric Bulk (Buried Vol %) | Suitability for 3-Methyl Coupling | Mechanism of Action |

| Simple Phosphine | PPh3 | Low | Poor | Fails to promote reductive elimination in hindered systems. |

| Dialkylbiaryl (Buchwald) | SPhos | High | Excellent | Methoxyl group on ligand interacts with Pd, stabilizing the monoligated species. |

| Dialkylbiaryl (Buchwald) | XPhos | Very High | Best for Extreme Hindrance | Massive isopropyl groups force the biaryl product off the metal center. |

| NHC Carbene | IPr (in PEPPSI) | High | Excellent | Strong sigma-donor; extremely stable to heat and air; prevents catalyst death. |

| Tri-alkyl Phosphine | P(tBu)3 | High | Good | High electron density boosts oxidative addition of unreactive chlorides. |

Troubleshooting Logic Flow

Use this chart to diagnose your specific failure.

Caption: Figure 2. Troubleshooting Decision Tree. Follow the path based on the status of your starting materials in the crude mixture.

References

-

Buchwald, S. L., et al. "Universal 1-Amino-biphenyl-2-yl-phosphanes (SPhos, XPhos) for Palladium-Catalyzed Cross-Coupling Reactions." Angewandte Chemie International Edition, 2004.[7]

-

Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active and Robust Catalyst for the Coupling of Sterically Hindered and Electron-Deficient Amines and Aryl Halides." Chemistry – A European Journal, 2006.

-

Lloyd-Jones, G. C., et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation."[8] Journal of the American Chemical Society, 2016.[8]

-

Burke, M. D., et al. "Slow Release of Unstable Boronic Acids from MIDA Boronates." Journal of the American Chemical Society, 2009.[2]

-

Sigma-Aldrich. "Buchwald-Hartwig and Suzuki-Miyaura Cross-Coupling using Pd-NHC Complexes." Technical Guide.

Sources

- 1. Protodeboronation of Tertiary Boronic Esters: Asymmetric Synthesis of Tertiary Alkyl Stereogenic Centers [organic-chemistry.org]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. collectionscanada.gc.ca [collectionscanada.gc.ca]

- 4. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The bulky Pd-PEPPSI-embedded conjugated microporous polymer-catalyzed Suzuki–Miyaura cross-coupling of aryl chlorides and arylboronic acids - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. scientificupdate.com [scientificupdate.com]

Technical Support Center: Minimizing Homocoupling Side Reactions in Suzuki Coupling